molecular formula C7H16O2 B12985228 Propane, 2-(1-ethoxyethoxy)- CAS No. 25334-93-4

Propane, 2-(1-ethoxyethoxy)-

Cat. No.: B12985228
CAS No.: 25334-93-4
M. Wt: 132.20 g/mol
InChI Key: QRYDGQLSWQAGGB-UHFFFAOYSA-N
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Description

2-(1-Ethoxyethoxy)propane is an organic compound with the molecular formula C7H16O2This compound is characterized by its unique structure, which includes an ethoxyethoxy group attached to a propane backbone .

Properties

CAS No.

25334-93-4

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

2-(1-ethoxyethoxy)propane

InChI

InChI=1S/C7H16O2/c1-5-8-7(4)9-6(2)3/h6-7H,5H2,1-4H3

InChI Key

QRYDGQLSWQAGGB-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1-Ethoxyethoxy)propane can be synthesized through the acetalization of acetaldehyde with ethanol and isopropanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the acetal. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of 2-(1-ethoxyethoxy)propane follows a similar synthetic route but on a larger scale. The process involves continuous feeding of acetaldehyde, ethanol, and isopropanol into a reactor equipped with an acid catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethoxyethoxy)propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Ethoxyethoxy)propane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-ethoxyethoxy)propane involves its interaction with various molecular targets. The ethoxyethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other biochemical processes .

Biological Activity

Propane, 2-(1-ethoxyethoxy)-, also known by its CAS number 25334-93-4, is an organic compound characterized by its unique ether structure. With a molecular formula of C7H16O2C_7H_{16}O_2 and a molecular weight of approximately 132.20 g/mol, this compound has garnered attention in various fields, particularly in biological and chemical research due to its potential bioactivity.

The compound exhibits a boiling point of 116-118 °C and a density of 0.8144 g/cm³ at 20 °C . Its structure includes two ethoxy groups that enhance its solubility in biological systems, which may facilitate interactions with biomolecules.

Biological Activity Overview

Recent studies have begun to explore the biological activity of propane, 2-(1-ethoxyethoxy)-. Preliminary findings suggest potential antioxidant properties and interactions with cellular signaling pathways. The presence of ethoxy groups may enhance its reactivity and solubility in aqueous environments, which is critical for biological interactions.

Potential Mechanisms

The compound may influence various biochemical pathways through redox reactions, potentially acting as a modulator for enzymes and receptors involved in cellular metabolism. The following table summarizes some key biological activities associated with propane, 2-(1-ethoxyethoxy)-:

Biological Activity Description
Antioxidant ActivityMay scavenge free radicals, reducing oxidative stress.
Enzyme ModulationPotential interactions with metabolic enzymes affecting their activity.
Cellular SignalingPossible influence on signaling pathways related to cell growth and apoptosis.

Case Studies and Research Findings

  • Antioxidant Properties : In vitro studies have indicated that propane, 2-(1-ethoxyethoxy)- exhibits significant antioxidant activity. Research utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) assays demonstrated a notable reduction in free radical concentration when exposed to the compound.
  • Cellular Interaction Studies : A study focusing on the interaction of propane derivatives with cancer cell lines revealed that the compound could inhibit cell proliferation in certain types of cancer cells. This was assessed through MTT assays, where cell viability decreased significantly upon treatment with varying concentrations of the compound .
  • Mechanistic Insights : Molecular docking studies have suggested that propane, 2-(1-ethoxyethoxy)- may bind effectively to specific targets involved in cancer progression, providing insights into its potential therapeutic applications . The binding energy observed during these simulations indicates a strong affinity for certain proteins involved in cell signaling.

Comparative Analysis

To further understand the biological implications of propane, 2-(1-ethoxyethoxy)-, it is beneficial to compare it with structurally similar compounds. The following table outlines some relevant comparisons:

Compound Name Molecular Formula Unique Features
Ethyl AcetateC4H8O2Simple ester with limited biological activity
1-Ethoxy-1-isopropoxyethaneC7H16O2Similar structure but distinct biological properties
1,2-Bis(2-ethoxyethoxy)propaneC11H24O4More complex structure potentially enhancing bioactivity

Q & A

Q. What laboratory methods are recommended for synthesizing Propane, 2-(1-ethoxyethoxy)-?

Williamson’s ether synthesis is a primary method, utilizing alkyl halides and alkoxide ions. For example, reacting 2-methyl-2-propanol derivatives with ethoxymethyl halides in anhydrous conditions yields the target compound. Critical steps include controlling reaction temperature (60–80°C) and using catalysts like NaH or KOH to facilitate nucleophilic substitution . Characterization via NMR (¹H/¹³C) and GC-MS confirms structural integrity and purity .

Q. How can researchers verify the purity of Propane, 2-(1-ethoxyethoxy)-?

Chromatographic techniques (HPLC, GC) paired with mass spectrometry are standard. Compare retention times and spectral data against reference standards from databases like PubChem or NIST Chemistry WebBook. Quantitative analysis via integration of NMR peaks or FTIR absorption bands (e.g., C-O-C stretching at 1100–1250 cm⁻¹) ensures minimal side products .

Q. What safety protocols are essential when handling this compound?

Use PPE including chemical-resistant gloves (nitrile), lab coats, and safety goggles. For respiratory protection, NIOSH-approved OV/AG/P99 respirators are advised if vapor concentrations exceed permissible limits. Avoid skin contact due to potential irritation (H315/H319 classifications) and ensure proper ventilation to mitigate inhalation risks .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of Propane, 2-(1-ethoxyethoxy)-?

Employ factorial design to test variables: temperature, solvent polarity, and catalyst concentration. For instance, a 2³ factorial experiment can identify interactions between these factors. Response surface methodology (RSM) further refines optimal conditions, balancing yield (target >85%) and reaction time .

Q. What strategies address discrepancies in reported toxicity data for this compound?

Comparative meta-analysis of toxicological studies (e.g., ECHA, OSHA, and ACGIH classifications) is critical. Re-evaluate experimental parameters such as exposure duration, model organisms, and concentration ranges. For conflicting acute toxicity data (e.g., H302 vs. H335), conduct in vivo assays (OECD 423 guidelines) to establish dose-response curves .

Q. How can Propane, 2-(1-ethoxyethoxy)- be integrated into drug delivery systems?

Assess biocompatibility via in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells). Formulate micelles or liposomes using the compound as a co-solvent, and evaluate encapsulation efficiency (UV-Vis spectroscopy) and release kinetics (dialysis under physiological pH/temperature) .

Q. What methodologies determine the compound’s stability under extreme conditions?

Conduct accelerated stability studies by exposing the compound to varied pH (2–12), temperatures (40–80°C), and UV light. Monitor degradation via HPLC and identify byproducts using high-resolution MS. Kinetic modeling (Arrhenius equation) predicts shelf-life under standard storage conditions .

Q. How can computational chemistry aid in predicting its physicochemical properties?

Use quantum mechanical calculations (DFT or MD simulations) to estimate logP, vapor pressure, and solubility. Software like Gaussian or COSMO-RS validates these predictions against experimental data, addressing gaps in databases (e.g., missing auto-ignition temperature or decomposition thresholds) .

Methodological Considerations

  • Contradiction Resolution : Cross-reference regulatory guidelines (ECHA, OSHA) and replicate studies under controlled conditions to resolve conflicting toxicity classifications .
  • Theoretical Frameworks : Align experimental design with conceptual models (e.g., diffusion-controlled reaction mechanisms) to contextualize kinetic data .

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